Dilopetine Citrate
CAS No.: 247046-64-6
Cat. No.: VC0526158
Molecular Formula: C19H27N3O8S
Molecular Weight: 457.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247046-64-6 |
|---|---|
| Molecular Formula | C19H27N3O8S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Standard InChI | InChI=1S/C13H19N3OS.C6H8O7/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,10,13H,8-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
| Standard InChI Key | KRFGVGXHTYATEZ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Canonical SMILES | CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identification and Structural Properties
Dilopetine Citrate (CAS No. 247046-64-6) is an organic compound with the molecular formula C₁₉H₂₇N₃O₈S and a molecular weight of 457.5 g/mol . Its structure includes a citrate moiety, which enhances solubility and bioavailability, a common feature in pharmaceutical salts. The compound’s IUPAC name and stereochemical configuration remain unspecified in publicly accessible records, reflecting its status as a research-grade molecule rather than a clinically approved drug.
Table 1: Key Chemical Properties of Dilopetine Citrate
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₈S |
| Molecular Weight | 457.5 g/mol |
| CAS Registry Number | 247046-64-6 |
| Storage Conditions | -20°C (powder), -80°C (solution) |
| Solubility | No data available |
The absence of detailed solubility and stability data underscores the compound’s experimental nature. Structural analogs, such as duloxetine, share functional groups targeting neurotransmitter reuptake inhibition, but Dilopetine Citrate’s mechanism distinctively involves neurokinin receptor modulation .
Preclinical Research and Synthesis
| Study Focus | Outcome | Reference |
|---|---|---|
| Receptor Modulation | Potential NK₃ antagonism linked to mood effects | |
| Synthesis Optimization | Microencapsulation improves yield |
The compound’s preclinical efficacy in depression models is inferred from its receptor targets rather than direct evidence, necessitating further validation.
Clinical Implications and Research Gaps
No clinical trials evaluating Dilopetine Citrate in humans are reported in the reviewed literature. Its development stage is likely preclinical, with primary data confined to in vitro receptor assays and synthetic chemistry. By contrast, duloxetine has extensive clinical profiles, including efficacy in major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
Critical Research Questions
-
Target Specificity: Does Dilopetine Citrate exhibit selectivity for NK₃ over NK₁/NK₂ receptors?
-
Bioavailability: How does its citrate formulation influence pharmacokinetics compared to freebase forms?
-
Safety Profile: Are there liabilities linked to off-target effects, such as cardiovascular or gastrointestinal toxicity?
Future Directions and Collaborative Opportunities
Advancing Dilopetine Citrate to clinical testing requires multidisciplinary collaboration. Priorities include:
-
High-Throughput Screening: To delineate receptor binding profiles.
-
Animal Models: Assessing antidepressant-like effects in forced swim or tail suspension tests.
-
Formulation Studies: Optimizing stability and delivery for translational research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume